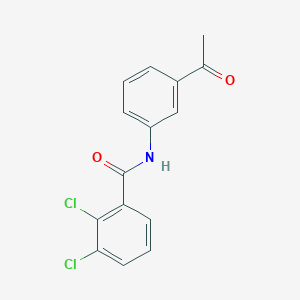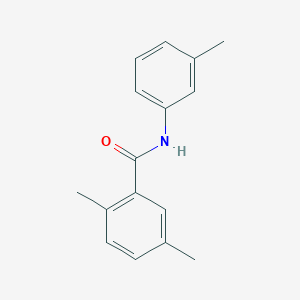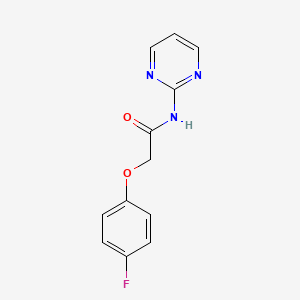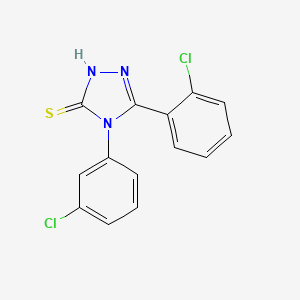![molecular formula C15H17ClO7 B5797989 [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate](/img/structure/B5797989.png)
[4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate, also known as ACEPD, is an organic compound with the molecular formula C14H15ClO6. It is a derivative of salicylic acid and is commonly used in scientific research as a synthetic intermediate for the preparation of various biologically active compounds.
Mechanism of Action
The mechanism of action of [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate derivatives is not fully understood. However, it has been suggested that [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate derivatives may exert their biological activity by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines, and histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects:
[4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate derivatives have been found to exhibit various biochemical and physiological effects, such as anti-inflammatory, anticancer, and antiviral activities. Moreover, [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate derivatives have been reported to possess antioxidant activity, which may contribute to their protective effects against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate in laboratory experiments is its ease of synthesis and purification. Moreover, [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate derivatives are relatively stable and can be stored for a long period of time. However, one of the limitations of using [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate in laboratory experiments is its limited solubility in water, which may affect its bioavailability and potency.
Future Directions
There are several future directions for the development and application of [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate derivatives. One of the future directions is the design and synthesis of novel [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate derivatives with improved biological activity and pharmacokinetic properties. Moreover, the development of [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate derivatives as potential therapeutics for the treatment of various diseases, such as cancer and viral infections, is an important area of research. Furthermore, the elucidation of the mechanism of action of [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate derivatives and their molecular targets may provide insights into the development of novel drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate is an important synthetic intermediate that has been widely used in scientific research for the preparation of various biologically active compounds. [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate derivatives exhibit potent anti-inflammatory, anticancer, and antiviral activities, and have been found to possess various biochemical and physiological effects. Although there are some limitations in using [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate in laboratory experiments, the development and application of [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate derivatives hold great promise for the discovery of novel drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate involves the condensation of ethyl 4-hydroxy-3-chloro-5-ethoxybenzoate with acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then purified by recrystallization to obtain [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate in high yield and purity. This method is widely used in laboratories for the preparation of [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate and its derivatives.
Scientific Research Applications
[4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate has been extensively used in scientific research as a synthetic intermediate for the preparation of various biologically active compounds, such as anti-inflammatory agents, anticancer agents, and antiviral agents. It has been reported that [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate derivatives exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Moreover, [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate derivatives have been found to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, [4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate derivatives have been reported to possess antiviral activity against HIV, HCV, and influenza virus.
properties
IUPAC Name |
[2-chloro-4-(diacetyloxymethyl)-6-ethoxyphenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO7/c1-5-20-13-7-11(6-12(16)14(13)21-8(2)17)15(22-9(3)18)23-10(4)19/h6-7,15H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEYPXKIBIMZDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(OC(=O)C)OC(=O)C)Cl)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Chloro-4-(diacetyloxymethyl)-6-ethoxyphenyl] acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5797916.png)

![8-{[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5797922.png)

![2-(4-chlorophenyl)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5797928.png)
![3-[(acetyloxy)methyl]-4-hydroxyphenyl benzoate](/img/structure/B5797933.png)
![6-[(4-chlorobenzyl)oxy]-2-chromanone](/img/structure/B5797940.png)

![methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5797953.png)


![2-cyano-N-(2-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B5797977.png)

![N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5798000.png)